molecular formula C7H8BrCl2N3 B6186404 3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 2639440-23-4

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride

Cat. No.: B6186404
CAS No.: 2639440-23-4
M. Wt: 285
InChI Key:
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Description

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities . This compound is particularly interesting due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. One method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Another method involves obtaining 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.

    Cyclization Reactions: Reagents such as TBHP and iodine are used to promote cyclization.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties that can be exploited in various research and industrial applications .

Properties

CAS No.

2639440-23-4

Molecular Formula

C7H8BrCl2N3

Molecular Weight

285

Purity

95

Origin of Product

United States

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